(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often involving the use of specific reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the development of new chemical entities .
Biology
In biological research, this compound can be used to study the effects of trifluoromethylated compounds on biological systems. Its structural features make it a useful tool for probing interactions with biological targets and understanding the role of trifluoromethyl groups in modulating biological activity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties can be leveraged to develop new drugs with improved efficacy and safety profiles. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable asset in drug discovery .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and agrochemicals. Its chemical stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties and the synthesis of agrochemicals with improved performance.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine include other trifluoromethylated pyridine derivatives and related amines. Examples include:
- (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- (2S)-2-[4-(Trifluoromethyl)pyridin-4-yl]propan-1-amine
- (2S)-2-[4-(Trifluoromethyl)pyridin-5-yl]propan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethylation pattern and the position of the amine group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to enhance the pharmacokinetic properties of drugs and its utility in the synthesis of complex molecules highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(4-13)7-5-14-3-2-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDNJYWJSFAFV-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.